3-Nitro-4-(piperidin-4-ylmethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(piperidin-4-ylmethoxy)pyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a nitro group at the 3-position and a piperidin-4-ylmethoxy group at the 4-position. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-(piperidin-4-ylmethoxy)pyridine. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The final product is often purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(piperidin-4-ylmethoxy)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The piperidin-4-ylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 3-Amino-4-(piperidin-4-ylmethoxy)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides of the piperidine ring.
Scientific Research Applications
3-Nitro-4-(piperidin-4-ylmethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine is often related to its ability to interact with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and the piperidin-4-ylmethoxy moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-4-(piperidin-4-ylmethoxy)benzene
- 3-Nitro-4-(piperidin-4-ylmethoxy)quinoline
- 3-Nitro-4-(piperidin-4-ylmethoxy)pyrimidine
Uniqueness
3-Nitro-4-(piperidin-4-ylmethoxy)pyridine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. The presence of both the nitro group and the piperidin-4-ylmethoxy group allows for diverse chemical reactivity and potential biological activities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H15N3O3 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-nitro-4-(piperidin-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H15N3O3/c15-14(16)10-7-13-6-3-11(10)17-8-9-1-4-12-5-2-9/h3,6-7,9,12H,1-2,4-5,8H2 |
InChI Key |
MLSUMUPTARLWGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.